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molecular formula C16H21NO4 B8717677 tert-Butyl 1-(2-methoxy-2-oxoethyl)isoindoline-2-carboxylate

tert-Butyl 1-(2-methoxy-2-oxoethyl)isoindoline-2-carboxylate

Cat. No. B8717677
M. Wt: 291.34 g/mol
InChI Key: MZBJCRNZEDCXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169777B2

Procedure details

3-[2-(tert-Butoxycarbonylamino-methyl)-phenyl]-acrylic acid methyl ester: To a solution of 161.0 g (561.8 mmol) of material from Part A, 58.0 g (674.2 mmol) of methyl acrylate and 170.5 g (1685.4 mmol) of triethylamine in 800 mL of N,N-dimethylformamide was added 7.9 g (11.2 mmol) of dichlorobis(triphenylphosphine)palladium(II) and the mixture was heated at 80° C. for 32 hr. The mixture was cooled, diluted with 1000 mL of ethyl acetate and washed with 10% aqueous sodium bisulfate. The aqueous portion was extracted three times with ethyl acetate and the combined organics were dried (Na2SO4), filtered and concentrated in vacuo. The residue was dissolved in a small amount of dichloromethane and filtered through 7 in. of silica gel in a 2 L sintered glass funnel eluting with 25% ethyl acetate/hexanes. The eluant was concentrated in vacuo and recrystallized from ethyl acetate/hexanes to afford 116.9 g (71%) of the title compound.
Name
3-[2-(tert-Butoxycarbonylamino-methyl)-phenyl]-acrylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
170.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][NH:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].C(OC)(=O)C=C.C(N(CC)CC)C>CN(C)C=O.C(OCC)(=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:17]([O:16][C:14]([N:13]1[CH2:12][C:7]2[C:6](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:5]1[CH2:4][C:3]([O:2][CH3:1])=[O:21])=[O:15])([CH3:18])([CH3:20])[CH3:19] |^1:48,67|

Inputs

Step One
Name
3-[2-(tert-Butoxycarbonylamino-methyl)-phenyl]-acrylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=CC1=C(C=CC=C1)CNC(=O)OC(C)(C)C)=O
Name
material
Quantity
161 g
Type
reactant
Smiles
Name
Quantity
58 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
170.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
7.9 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed with 10% aqueous sodium bisulfate
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a small amount of dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through 7 in
WASH
Type
WASH
Details
of silica gel in a 2 L sintered glass funnel eluting with 25% ethyl acetate/hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The eluant was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(C2=CC=CC=C2C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 116.9 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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